molecular formula C11H12N4O4S B2524079 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide CAS No. 2034338-73-1

3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide

Cat. No.: B2524079
CAS No.: 2034338-73-1
M. Wt: 296.3
InChI Key: SRIGOBNRHXKBQY-UHFFFAOYSA-N
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Description

The compound 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide features a unique hybrid structure combining an azetidine (4-membered saturated ring) core with an oxazolidinone (5-membered lactam) moiety and a 1,3-thiazol-2-yl substituent. The oxazolidinone group is a well-known pharmacophore in antimicrobial agents (e.g., linezolid), while the azetidine ring introduces conformational rigidity. The thiazole group may enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name

3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S/c16-8-6-19-11(18)15(8)5-7-3-14(4-7)10(17)13-9-12-1-2-20-9/h1-2,7H,3-6H2,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIGOBNRHXKBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=NC=CS2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazolidinone ring, followed by the introduction of the thiazole moiety, and finally the formation of the azetidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can help in achieving consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Azetidine vs. Benzothiazole Cores
  • N-(Substituted Thiazolidin-3-yl)benzothiazole Carboxamides () : These compounds feature a benzothiazole core instead of azetidine. The benzothiazole’s aromaticity may enhance planarity and stacking interactions but reduce solubility compared to the azetidine’s aliphatic nature .
(b) Oxazolidinone vs. Thiazolidinone Moieties
  • The target compound’s 2,4-dioxo-1,3-oxazolidin-3-yl group is a lactam with two ketone groups, contrasting with the 4-oxo-1,3-thiazolidin-3-yl group in ’s compounds. The latter includes a sulfur atom in the ring, which may alter electronic properties and metabolic stability .

Substituent Effects

(a) N-Substituents on Azetidine Carboxamide
  • Target Compound : The 1,3-thiazol-2-yl group is aromatic and electron-rich, favoring interactions with hydrophobic pockets or metal ions.
  • 3-((2,4-Dioxooxazolidin-3-yl)methyl)-N-(tetrahydro-2H-pyran-4-yl)azetidine-1-carboxamide (): The tetrahydro-2H-pyran-4-yl substituent is a non-aromatic, oxygen-containing ring that may improve solubility but reduce binding affinity compared to thiazole .
(b) Substituents on Thiazolidinone Derivatives ()
  • Yields for these derivatives vary significantly (37–70%), suggesting steric and electronic factors influence synthesis efficiency .

Research Implications

  • Synthetic Challenges : Lower yields in structurally complex analogs (e.g., 37% for 4i in ) underscore the need for optimized reaction conditions for the target compound .
  • Biological Potential: The oxazolidinone group’s historical role in antibiotics suggests the target compound could be explored for antimicrobial activity, though empirical data are lacking.

Biological Activity

The compound 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide is a novel molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C13H12N4O4SC_{13}H_{12}N_4O_4S, with a molecular weight of approximately 308.33 g/mol. The structure features an oxazolidinone ring, a thiazole moiety, and an azetidine core, which are pivotal for its biological interactions.

PropertyValue
Molecular FormulaC13H12N4O4SC_{13}H_{12}N_4O_4S
Molecular Weight308.33 g/mol
CAS NumberNot available

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing oxazolidinone and thiazole structures. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves inhibition of protein synthesis by binding to the bacterial ribosome.

2. Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.

3. Anti-inflammatory Effects
The thiazole component is known for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential therapeutic applications in diseases characterized by chronic inflammation.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Protein Synthesis : The oxazolidinone moiety may interfere with the bacterial ribosome's function.
  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.
  • Cytokine Modulation : It may downregulate the expression of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxazolidinone derivatives demonstrated that modifications at the thiazole position significantly enhanced antibacterial activity against Gram-positive bacteria. The tested compound showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus .

Case Study 2: Cancer Cell Line Studies

In vitro tests on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM. Flow cytometry analysis indicated increased apoptosis rates associated with elevated levels of caspase-3 activation .

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